molecular formula C13H17NO2 B2607033 Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate CAS No. 2287246-61-9

Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate

Cat. No.: B2607033
CAS No.: 2287246-61-9
M. Wt: 219.284
InChI Key: PNHBATMHVIVBCW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate typically involves the condensation of 1,2,3,4-tetrahydroisoquinoline with ethyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

  • Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]propanoate
  • Methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate
  • Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]butanoate

Comparison: this compound is unique due to its specific ester group, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable compound for specific applications .

Properties

IUPAC Name

ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)8-12-7-10-5-3-4-6-11(10)9-14-12/h3-6,12,14H,2,7-9H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHBATMHVIVBCW-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC2=CC=CC=C2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H]1CC2=CC=CC=C2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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